2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole
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Overview
Description
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole is a chemical compound that belongs to the class of organotin compounds. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole typically involves the reaction of triphenyltin chloride with a thiazole derivative. One common method includes dissolving 1,8-dihydroxy-3-carboxyanthraquinone and sodium ethoxide in methanol, followed by the addition of triphenyltin chloride. The reaction mixture is stirred at room temperature for 12 hours, and the resulting product is recrystallized from methanol to obtain the desired compound .
Chemical Reactions Analysis
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole involves its interaction with molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing it to interact with various biomolecules. The compound’s organotin moiety also contributes to its biological activity by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole can be compared with other similar compounds, such as:
Triphenyltin chloride: A precursor used in the synthesis of this compound.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the thiazole ring and the triphenylstannyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821799-30-8 |
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Molecular Formula |
C22H17NO2SSn |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
triphenylstannyl 1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/3C6H5.C4H3NO2S.Sn/c3*1-2-4-6-5-3-1;6-4(7)3-5-1-2-8-3;/h3*1-5H;1-2H,(H,6,7);/q;;;;+1/p-1 |
InChI Key |
HGEGUABBGAMBPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=NC=CS4 |
Origin of Product |
United States |
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